molecular formula C10H23IOSi B13986082 Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane

Katalognummer: B13986082
Molekulargewicht: 314.28 g/mol
InChI-Schlüssel: KMZZHZPGWRWKGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane is an organosilane compound with the molecular formula C10H23IOSi and a molecular weight of 314.28 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodobutyl chain, and a dimethylsilane moiety. It is commonly used as a reagent in organic synthesis, particularly in the preparation of more complex molecules.

Vorbereitungsmethoden

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane . The synthetic route typically involves the reaction of tert-butyl(chloro)dimethylsilane with 4-iodobutanol under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles, such as halides, cyanides, or amines, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups present in the molecule.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane involves its ability to form covalent bonds with other moleculesAdditionally, the silane moiety can act as a protecting group, stabilizing reactive intermediates during complex synthetic processes .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane is unique due to its specific combination of functional groups. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the halogen atom present.

Eigenschaften

Molekularformel

C10H23IOSi

Molekulargewicht

314.28 g/mol

IUPAC-Name

tert-butyl-(4-iodobutan-2-yloxy)-dimethylsilane

InChI

InChI=1S/C10H23IOSi/c1-9(7-8-11)12-13(5,6)10(2,3)4/h9H,7-8H2,1-6H3

InChI-Schlüssel

KMZZHZPGWRWKGX-UHFFFAOYSA-N

Kanonische SMILES

CC(CCI)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.